Spindlactone B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

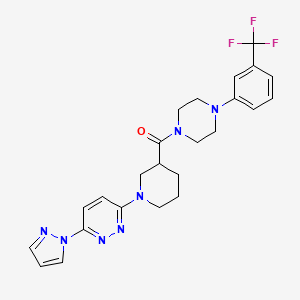

Spindlactone B (SPL-B) is an orally active inhibitor of the transforming acidic coiled-coil protein (TACC3). It selectively inhibits the nucleation of centrosome microtubules in ovarian cancer cells, without affecting spindle assembly in normal cells . SPL-B significantly inhibits mitosis in cancer cells and suppresses in vivo tumor growth .

Scientific Research Applications

1. Cancer Research

Spindlactone B has shown significant potential in cancer research. One study revealed that a compound related to Spindlactone, Spindlactone A (SPL-A), sensitizes human endometrial cancer cells to TRAIL-induced apoptosis. This is achieved by inhibiting NAD(P)H dehydrogenase quinone 1, thereby inducing apoptosis in various human endometrial carcinoma cells without affecting normal cells (Zhao & Wu, 2018). Another study highlighted the effects of a spindlactone compound on ovarian cancer cells, showing that it selectively inhibits nucleation of centrosome microtubules, leading to mitotic arrest (Yao et al., 2014).

2. Molecular Target Identification

Spindlactone B has been instrumental in identifying potential targets for therapeutic intervention. For instance, research involving Spindlin1, a protein implicated in tumorigenesis, identified small-molecule inhibitors of this protein. These inhibitors could serve as valuable tools for developing new therapeutics (Robaa et al., 2016).

3. Neurodegenerative Disease Research

Compounds related to Spindlactone, like spinosin, have shown potential in neurodegenerative disease research. A study found that spinosin ameliorates memory impairment in mice induced by amyloid-β1–42 oligomers, a model for Alzheimer's disease. Spinosin exhibited neuroprotective activity via anti-inflammatory effects, suggesting its use as a therapeutic agent against cognitive dysfunction observed in Alzheimer’s disease patients (Ko et al., 2015).

4. Antiviral Research

Research on Spindlin1, associated with Spindlactone, has shown that it plays a role in antiviral defense against Hepatitis B Virus and Herpes Simplex Virus Type 1. This suggests that Spindlin1 and, by extension, related compounds could be crucial components of intrinsic antiviral defense mechanisms (Ducroux et al., 2014).

Mechanism of Action

Future Directions

The unique mechanism of action of SPL-B not only enables it to be used as a tool to dissect the molecular basis of spindle assembly but also to provide a rationale for the use of TACC3 as a molecular target for cancer treatment . This offers an opportunity to develop new strategies for cancer chemotherapy that overcome the limitations of microtubule toxins and expand their scope and clinical efficacy .

properties

IUPAC Name |

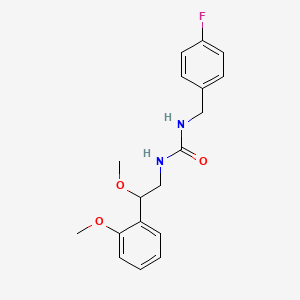

8-[[ethyl(pyridin-4-ylmethyl)amino]methyl]-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O5/c1-2-29(15-17-9-11-28-12-10-17)16-22-23(30)8-7-19-20(14-25(31)34-26(19)22)21-13-18-5-3-4-6-24(18)33-27(21)32/h3-14,30H,2,15-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRGLGHQFJOWOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=NC=C1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spindlactone B | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropyl[3-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B2380142.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,3-dichlorobenzyl)oxime](/img/structure/B2380144.png)

![5-Oxo-5-{3-oxo-2-[2-oxo-2-(3-phenylpropoxy)ethyl]-1-piperazinyl}pentanoic acid](/img/structure/B2380146.png)

![N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2380153.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2380155.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide](/img/structure/B2380156.png)

![3-(benzo[d]thiazol-2-yl)-2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2380158.png)

![Methyl 2-[2-(3-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2380162.png)